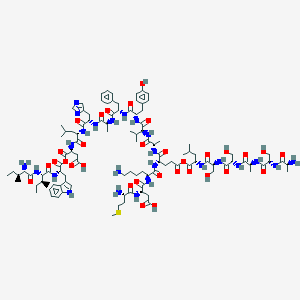

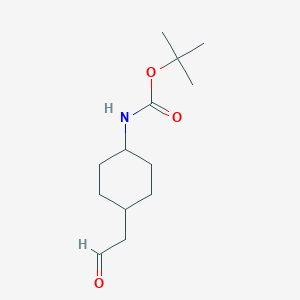

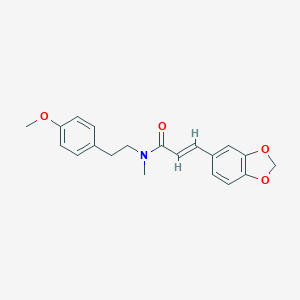

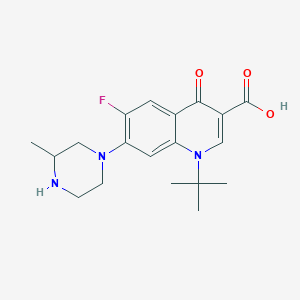

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Übersicht

Beschreibung

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a chemical compound of significant interest in organic chemistry due to its unique structure and potential as a building block for various chemical syntheses. The compound features in research focused on enantioselective synthesis, molecular structure elucidation, and its reactivity under different chemical conditions.

Synthesis Analysis

The enantioselective synthesis of related compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, showcases the intricate steps involved in producing complex molecules with specific stereochemistry, highlighting the importance of key steps like iodolactamization for functionalizing the cyclohexyl backbone (Campbell et al., 2009).

Molecular Structure Analysis

Studies on the crystal and molecular structure of similar tert-butyl carbamate compounds reveal the spatial arrangement and bonding patterns within these molecules. For instance, the structural elucidation of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate provides insights into bond lengths, angles, and conformational stability, which are crucial for understanding the chemical behavior of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (Mamat et al., 2012).

Chemical Reactions and Properties

The compound's reactivity, such as in transfer hydro-tert-butylation reactions or heterocyclization processes, underscores its versatility in forming new bonds and frameworks. For example, cyclohexa-1,4-dienes with a tert-butyl group at C3 have been used in boron Lewis acid-catalyzed transfer hydro-tert-butylation, demonstrating the compound's potential in novel synthetic pathways (Keess & Oestreich, 2017).

Physical Properties Analysis

The study of physical properties such as crystal structures and bond eclipsing provides a foundation for understanding the stability and reactivity of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate derivatives. Investigations into the crystal structures of related compounds help in predicting the behavior of these molecules under various conditions (Gordillo et al., 1992).

Chemical Properties Analysis

The chemical properties of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, such as its reactivity towards nucleophiles or electrophiles, can be inferred from studies on similar molecules. For instance, the synthesis and reactions of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates illustrate the enantiorecognition and kinetic resolutions critical for producing optically active derivatives, shedding light on the chemical properties and potential applications of the compound (Aye et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis of Optically Active Compounds : It is used in the synthesis of optically active dimethyl 2-(4-tert-butylcyclohexylidene)methylmalonate, a crucial step in creating axially dissymmetric 4-t-butyl-alkylidenecyclohexane derivatives (Fiaud & Legros, 1988).

Enantioselective Synthesis : The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-nucleosides (Ober et al., 2004).

Synthesis of Factor Xa Inhibitors : It is a key intermediate in synthesizing six stereoisomers of 3, 4-diaminocyclohexane carboxamide, crucial for creating factor Xa inhibitors (Wang et al., 2017).

Atmospheric CO2 Fixation : Tert-butyl hypoiodite, a related compound, is used in cyclizing atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates with an iodomethyl group (Takeda et al., 2012).

Insecticidal Activity : This compound acts as a noncompetitive GABAA receptor antagonist (NGRA) and shows insecticidal activity against houseflies (Ozoe et al., 1995).

Chiral Ligand Synthesis : The synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate provides access to multigram quantities of both enantiomers without chromatography, useful for chiral ligands and modified backbone units for peptide nucleic acids (Xu & Appella, 2006).

Conformational Studies : It exhibits a remarkable conformational inversion for methyl, ethyl, and isopropyl systems (Denmark et al., 1990).

Synthesis of CCR2 Antagonists : The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate is essential for potent CCR2 antagonists (Campbell et al., 2009).

Detection of Acid Vapors : TCBT-modified carbazole derivatives, which include this compound, can be used as fluorescent sensory materials to detect volatile acid vapors (Jiabao Sun et al., 2015).

Insecticide Synthesis : It is a potent insecticide with high activity against houseflies, German cockroaches, and aphids (Weston et al., 1995).

Wirkmechanismus

Target of Action

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is an intermediate for the synthesis of Cariprazine , a novel antipsychotic . The primary targets of Cariprazine are dopamine D3/D2 receptors . These receptors play a crucial role in the regulation of dopamine, a neurotransmitter that is involved in reward, motivation, and the control of movement.

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGBSEXLSWYFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)

![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)

![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)

![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)